

Application Notes and Protocols for Cfm-2 (FAM101A) Antibody in Immunohistochemistry

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Compound of Interest

Compound Name: Cfm-2

Cat. No.: B1662217

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Introduction

Cfm-2, also known as Family with Sequence Similarity 101 Member A (FAM101A), is a protein involved in vertebrate development, particularly in the formation of cartilaginous skeletal elements. It is a paralogue of Cfm1 (FAM101B) and is highly conserved among vertebrates. Research has shown that **Cfm-2** interacts with filamins, which are actin-binding proteins crucial for cytoskeleton organization, cell motility, and signaling. This interaction is essential for the proper function of cartilaginous cells. Given its role in development and cellular mechanics, the **Cfm-2** protein is a subject of interest in developmental biology and potentially in diseases related to skeletal abnormalities.

These application notes provide a detailed protocol for the use of anti-**Cfm-2** (FAM101A) antibodies in immunohistochemistry (IHC) to enable researchers to visualize the expression and localization of this protein in tissue samples.

Data Presentation

The following table summarizes the recommended starting dilutions for commercially available **Cfm-2** (FAM101A) antibodies for immunohistochemistry. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Antibody Vendor	Catalog Number	Host Species	Clonality	Recommended IHC Dilution
Proteintech	21113-1-AP	Rabbit	Polyclonal	1:50[1]
R&D Systems	FNab02951	Rabbit	Polyclonal	1:20-1:200[2]

Experimental Protocols

Immunohistochemical Staining of Paraffin-Embedded Tissues

This protocol provides a general guideline for the use of **Cfm-2** (FAM101A) antibody on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials:

- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized or distilled water (dH₂O)
- Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
- Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 (PBST) or Tris-Buffered Saline with 0.05% Tween-20 (TBST))
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal goat serum in PBST)
- Primary Antibody: Anti-**Cfm-2** (FAM101A) antibody
- Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
- DAB (3,3'-Diaminobenzidine) Substrate Kit

- Hematoxylin
- Mounting Medium
- Coverslips
- Humidified chamber
- Coplin jars
- Microscope slides
- Light microscope

Procedure:

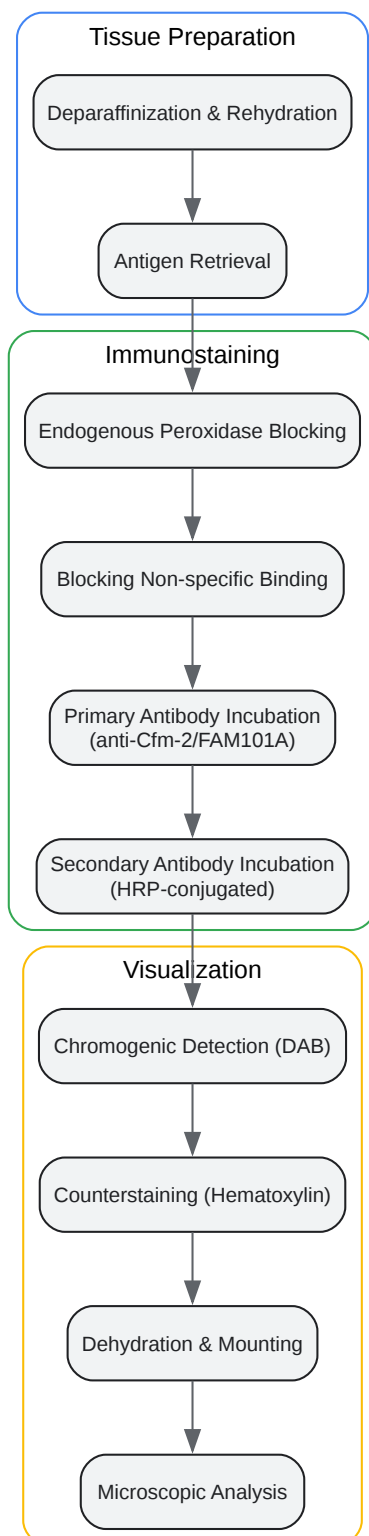
- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes for 5 minutes each.
 - Immerse in 100% Ethanol: 2 changes for 3 minutes each.
 - Immerse in 95% Ethanol: 1 minute.
 - Immerse in 80% Ethanol: 1 minute.
 - Immerse in 70% Ethanol: 1 minute.
 - Rinse with dH₂O for 5 minutes.
- Antigen Retrieval:
 - Immerse slides in a Coplin jar with Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate, pH 6.0).
 - Heat the solution with the slides to 95-100°C for 20-30 minutes. A steamer, water bath, or microwave can be used.
 - Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

- Rinse slides with dH₂O and then with Wash Buffer.
- Peroxidase Blocking:
 - Incubate sections in 3% Hydrogen Peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse with Wash Buffer: 3 changes for 5 minutes each.
- Blocking:
 - Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the anti-**Cfm-2** (FAM101A) primary antibody to the recommended starting concentration in Blocking Buffer.
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse with Wash Buffer: 3 changes for 5 minutes each.
 - Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
- Detection:
 - Rinse with Wash Buffer: 3 changes for 5 minutes each.
 - Prepare the DAB substrate solution according to the manufacturer's instructions.
 - Incubate the sections with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor the reaction under a microscope.
 - Stop the reaction by rinsing the slides in dH₂O.

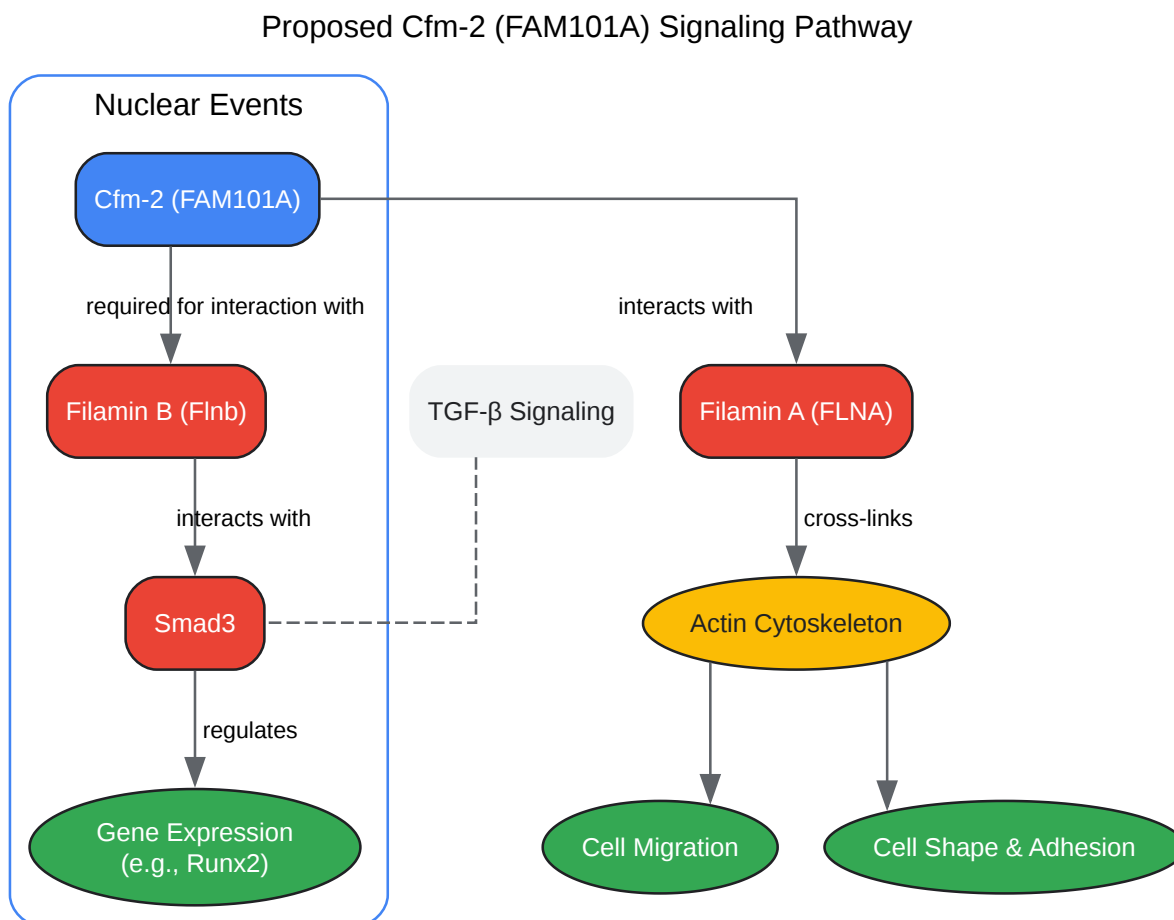
- Counterstaining:
 - Immerse the slides in Hematoxylin for 1-5 minutes to stain the cell nuclei.
 - Rinse with tap water until the water runs clear.
 - "Blue" the sections in running tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).
 - Clear in Xylene.
 - Mount with a permanent mounting medium and a coverslip.
- Visualization:
 - Examine the slides under a light microscope. **Cfm-2** (FAM101A) staining will appear as a brown precipitate, while the nuclei will be stained blue.

Visualization of Workflows and Pathways

Immunohistochemistry Experimental Workflow for Cfm-2 (FAM101A)

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Caption: A flowchart illustrating the key steps in the immunohistochemistry protocol for **Cfm-2** (FAM101A).



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Caption: A diagram of the proposed signaling pathway for **Cfm-2** (FAM101A), highlighting its interaction with Filamin A and the actin cytoskeleton, and a potential role in regulating gene expression.

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References

- 1. FAM101A antibody (21113-1-AP) | Proteintech [ptglab.com]
- 2. rndmate.com [rndmate.com]
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